molecular formula C28H29N3O2S2 B12199615 (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12199615
M. Wt: 503.7 g/mol
InChI Key: YWQSJVCJKCCDDW-BWAHOGKJSA-N
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Description

(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels that are highly expressed in the brain and kidney . Research utilizing this compound is pivotal for elucidating the role of TRPC5 in various physiological and pathological processes. Its primary research value lies in probing mechanisms related to neurological diseases , including anxiety and epilepsy, as well as renal diseases such as focal segmental glomerulosclerosis (FSGS). By selectively blocking TRPC5-mediated calcium influx, this inhibitor allows researchers to dissect complex calcium signaling pathways and validate TRPC5 as a therapeutic target for a range of disorders.

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N3O2S2/c1-2-3-16-33-24-15-9-10-20(17-24)26-21(19-30(29-26)22-11-5-4-6-12-22)18-25-27(32)31(28(34)35-25)23-13-7-8-14-23/h4-6,9-12,15,17-19,23H,2-3,7-8,13-14,16H2,1H3/b25-18-

InChI Key

YWQSJVCJKCCDDW-BWAHOGKJSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Structural Components and Synthetic Strategy

The compound comprises a thiazolidinone ring (with cyclopentyl and thioxo groups) and a pyrazole ring (substituted with 3-butoxyphenyl and phenyl groups), connected via a methylene bridge. The Z-configuration at the double bond requires stereochemical control during coupling.

Key Steps:

  • Thiazolidinone Intermediate Synthesis

    • Method : Cyclization of thiourea derivatives with α-halocarbonyl compounds.

    • Example : Cyclopentylamine reacts with mercaptoacetic acid and cyclizing agents (e.g., phosphorus oxychloride) to form the thiazolidinone core .

    • Modification : Introduce the thioxo group via oxidation or direct synthesis from thiourea precursors.

  • Pyrazole Intermediate Synthesis

    • Method : Cyclization of hydrazines with diketones or Suzuki coupling for aryl substitution.

    • Example : Condensation of 3-butoxyphenylhydrazine with phenylacetylacetone yields the pyrazole core .

  • Coupling Reaction

    • Mechanism : Knoevenagel condensation or nucleophilic addition between the thiazolidinone’s active methylene and the pyrazole’s aldehyde/ketone.

    • Conditions : Ethanol solvent, piperidine catalyst, reflux (4–6 hours) .

    • Stereocontrol : Z-configuration favored under basic conditions due to steric and electronic effects .

Synthetic Protocol Adaptation

For the target compound, the MDPI-reported method for analogous thiazolidinone-pyrazole hybrids provides a template:

Step Reagents/Conditions Purpose Yield (Analog)
1Cyclopentylamine + mercaptoacetic acid, PCl₃Thiazolidinone core synthesisNot reported
23-Butoxyphenylhydrazine + phenylacetylacetonePyrazole intermediate synthesis70–80% (estimated)
3Piperidine (catalyst), EtOH, refluxCondensation to form methylene bridge82% (analog)
4Recrystallization (DMF)Purification>90% purity

Note: Yields for the target compound are extrapolated from structurally similar analogs due to limited direct data.

Thiazolidinone Intermediate

  • Cyclization : Thiourea derivatives react with α-halocarbonyl compounds (e.g., chloroacetyl chloride) under acidic conditions.

  • Thioxo Group Introduction : Oxidation of thiol groups using iodine or direct synthesis from thioamide precursors.

Pyrazole Intermediate

  • Regioselectivity : The 3-position of the pyrazole ring is occupied by the 3-butoxyphenyl group, achieved via directed ortho-metallation or electrophilic substitution.

  • Steric Effects : Bulky substituents (e.g., 3-butoxyphenyl) influence reaction kinetics and require optimized temperatures (60–80°C) .

Coupling Efficiency

  • Solvent : Ethanol enhances solubility of polar intermediates while maintaining reaction homogeneity.

  • Catalyst : Piperidine accelerates deprotonation, enabling nucleophilic attack on the pyrazole’s electrophilic carbon .

Structural Analogs and Comparative Analysis

The target compound shares similarities with several derivatives, differing in substituents and stereochemistry:

Compound Substituents Molecular Weight Key Features Synthesis Reference
Target3-Butoxyphenyl, cyclopentyl~500 g/molZ-configured methylene, thioxo , extrapolated
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one4-Butoxy-3-methylphenyl, propyl491.7 g/molPropyl group, methyl substituent
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-oneBenzofuran, phenyl534.6 g/molBenzofuran ring, imino group

Challenges and Optimization

  • Stereochemical Purity : Ensuring Z-configuration requires careful control of reaction conditions (e.g., temperature, catalyst loading) .

  • Solubility : Polar intermediates may necessitate aprotic solvents (DMF, DMSO) for high yields.

  • Purification : Recrystallization from DMF or ethyl acetate improves purity, as seen in analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Case Studies

Recent research has highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • A study by Qi et al. evaluated a series of thiazolidinone analogues for their multi-target tyrosine kinase inhibition, revealing promising results with IC50 values around 0.021 µmol/L against c-Met kinase .
  • Another investigation reported that specific thiazolidinone compounds displayed excellent PIM kinase inhibition and significant anti-proliferative effects on leukemia cell lines .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer applications, thiazolidin-4-one derivatives have been explored for their antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus, with some exhibiting over 90% inhibition rates .

Furthermore, the anti-inflammatory potential of these compounds is being investigated, with preliminary studies suggesting they may reduce inflammation markers in vitro.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves several synthetic strategies that enhance yield and purity. Recent advances have focused on greener synthetic methods and the use of nanomaterials to facilitate reactions while minimizing environmental impact .

Structure Activity Relationship

Understanding the structure activity relationship (SAR) is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications to the phenyl and cyclopentyl groups can significantly influence the compound's potency and selectivity towards specific biological targets. For example, variations in substituents on the phenyl ring have been correlated with enhanced anticancer activity .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Thiazolidinone Substituent (R1) Pyrazole-Phenyl Substituents (R2) Molecular Formula Key Features
Target Compound 3-Cyclopentyl 3-Butoxyphenyl, 1-phenyl C₃₀H₃₀N₃O₂S₂ Bulky cyclopentyl group; Z-configuration stabilizes planar conformation
Compound 1 3-(3-Methoxypropyl) 3-Methyl-4-isobutoxyphenyl, 1-phenyl C₂₉H₃₄N₃O₃S₂ Flexible methoxypropyl chain; isobutoxy enhances lipophilicity
Compound 2 3-Pentyl 4-Butoxy-3-methylphenyl, 1-phenyl C₃₀H₃₄N₃O₂S₂ Linear pentyl chain; methyl group meta to butoxy influences steric effects

Key Observations:

R1 Substituents :

  • The target’s cyclopentyl group provides rigidity and steric bulk, likely improving target selectivity compared to the flexible 3-methoxypropyl (Compound 1) or linear pentyl (Compound 2) chains.
  • Compound 2’s pentyl chain may increase membrane permeability but reduce specificity due to higher conformational flexibility.

R2 Substituents: The target’s 3-butoxyphenyl group offers a balance of hydrophobicity and electron-donating capacity, whereas Compound 1’s 4-isobutoxy-3-methylphenyl introduces greater steric hindrance.

Stereochemical Considerations :

  • The Z-configuration in the target compound enforces a planar geometry, optimizing π-π stacking with aromatic residues in target proteins. Analogous compounds lacking specified stereochemistry (e.g., ’s synthesized derivatives) may exhibit reduced activity due to conformational variability .

Methodological Considerations for Similarity Assessment

For instance:

  • Tanimoto coefficient analysis of the target and Compound 1 may show high similarity due to shared pyrazole-thiazolidinone scaffolds. However, the cyclopentyl vs. methoxypropyl divergence could lead to divergent binding modes.
  • Dissimilarity metrics (e.g., BCUT descriptors) would highlight differences in charge distribution caused by the butoxy vs. isobutoxy groups .

Biological Activity

The compound (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their wide range of biological activities, including:

  • Antidiabetic
  • Antioxidant
  • Anticancer
  • Antimicrobial
  • Anti-inflammatory

These activities stem from the unique structural features of the thiazolidinone ring, which allows for various modifications that enhance biological efficacy .

Antidiabetic Activity

Thiazolidinones have been extensively studied for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to improved insulin sensitivity and glucose metabolism. The compound may exhibit similar effects due to its thiazolidinone structure, which has been linked to enhanced glucose uptake in muscle cells and reduced insulin resistance .

Antioxidant Properties

The antioxidant potential of thiazolidinone derivatives is significant. Compounds within this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress. For instance, studies have shown that certain thiazolidinones possess IC50 values indicating strong radical scavenging activity . The specific compound may exhibit comparable antioxidant effects, contributing to its therapeutic profile.

Anticancer Activity

Recent research highlights the anticancer potential of thiazolidinone derivatives. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's pyrazole moiety may enhance its anticancer activity by targeting specific signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their substituents. The presence of a pyrazole ring and various phenyl groups can significantly modulate activity against different biological targets. For instance:

Substituent TypeEffect on Activity
PyrazoleEnhances anticancer and anti-inflammatory effects
ButoxyphenylPotentially increases lipophilicity and bioavailability
CyclopentylMay influence metabolic stability

This structure-activity relationship underscores the importance of careful design in developing new thiazolidinone derivatives with optimized biological profiles .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one:

  • Anticancer Efficacy : A recent study demonstrated that thiazolidinone derivatives could inhibit the proliferation of various cancer cell lines through apoptosis and cell cycle arrest mechanisms .
  • Antioxidant Activity : Research indicated that certain thiazolidinones exhibited significant antioxidant activity, with some compounds showing IC50 values lower than conventional antioxidants like vitamin C .
  • Diabetes Management : Compounds similar to this thiazolidinone have been shown to improve insulin sensitivity in diabetic models, suggesting potential use in diabetes treatment .

Q & A

Q. What are the established synthetic routes for this thiazolidinone-based compound, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step condensation strategy. A general method involves:

  • Step 1 : Formation of the pyrazole core by reacting 3-(3-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide derivatives under acidic reflux conditions (DMF/acetic acid, 2–4 hours) .
  • Step 2 : Cyclization with cyclopentylamine and mercaptoacetic acid to form the thiazolidinone ring. Sodium acetate is often used as a catalyst .
  • Optimization : Yield improvements (typically 45–70%) are achieved by adjusting solvent ratios (e.g., DMF:acetic acid from 1:2 to 1:1) and reaction times. Recrystallization in DMF-ethanol mixtures enhances purity .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm the Z-configuration of the benzylidene group (δ 7.2–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, the thioxo group forms intramolecular S···O interactions (2.9–3.1 Å), stabilizing the planar thiazolidinone core .
  • IR : Strong bands at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C=S stretch) .

Q. How is preliminary biological activity screened for this compound?

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Antioxidant tests : DPPH radical scavenging (IC50_{50} compared to ascorbic acid) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do substituents (e.g., 3-butoxyphenyl vs. 4-methoxyphenyl) influence bioactivity?

  • SAR studies : The 3-butoxyphenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Replacing it with electron-withdrawing groups (e.g., 4-Cl) reduces antibacterial activity by 40–60% .
  • Data contradiction : Discrepancies in antitumor activity (e.g., IC50_{50} variability across studies) may arise from differences in cell line sensitivity or assay protocols .

Q. What computational methods are used to predict binding modes and pharmacokinetics?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with bacterial DNA gyrase (binding energy ≤−8.5 kcal/mol) .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (0.8–1.2) and CYP3A4 inhibition risk due to the thiazolidinone sulfur .

Q. How can synthetic challenges (e.g., low yield in cyclization steps) be addressed?

  • Catalyst screening : Using p-toluenesulfonic acid (10 mol%) instead of sodium acetate increases cyclization efficiency by 20% .
  • Microwave-assisted synthesis : Reduces reaction time from 4 hours to 30 minutes, minimizing side-product formation .

Data Contradiction Analysis

Q. Why do some studies report conflicting antibacterial results for structurally similar analogs?

  • Experimental variables : Differences in bacterial strains (ATCC vs. clinical isolates) and inoculum size (105^5 vs. 106^6 CFU/mL) alter MIC values .
  • Solubility issues : Poor aqueous solubility of the cyclopentyl group (≤50 µg/mL) may lead to false negatives in broth assays .

Q. How does the Z-configuration of the benzylidene group impact stability and activity?

  • Instability : The Z-isomer can isomerize to the E-form under UV light, reducing bioactivity by 30–50% .
  • Activity correlation : The Z-configuration optimizes π-π stacking with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Methodological Recommendations

  • Synthesis : Use anhydrous DMF under nitrogen to prevent hydrolysis of the thioxo group .
  • Characterization : Combine XRD with DFT calculations (B3LYP/6-31G*) to validate non-covalent interactions .
  • Bioassays : Include solubilizing agents (e.g., DMSO ≤1%) and validate results with positive controls (e.g., ciprofloxacin for antibacterial tests) .

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